2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines a methoxyphenyl group, a phenylethynyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of photoredox-catalyzed cascade annulation. This method involves the reaction of methyl (2-(phenylethynyl)phenyl)sulfanes or methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . The reaction is carried out under ambient temperature, yielding benzothiophenes and benzoselenophenes in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, photoredox catalysts, and various solvents. The conditions often involve ambient temperature and specific light sources for photoredox reactions .
Major Products Formed
The major products formed from these reactions include benzothiophenes and benzoselenophenes, which are obtained in moderate to good yields .
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective multitasking reagent for amine protection/deprotection sequences.
Methanone, (4-methoxyphenyl)phenyl-: Known for its use in various organic synthesis reactions.
Tetrakis (4-methoxyphenyl)ethylene: Noted for its emission properties in the solid state.
Uniqueness
2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a methoxyphenyl group, a phenylethynyl group, and a tetrahydroisoquinoline core. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
823814-04-6 |
---|---|
Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H21NO/c1-26-22-14-12-21(13-15-22)25-18-17-20-9-5-6-10-23(20)24(25)16-11-19-7-3-2-4-8-19/h2-10,12-15,24H,17-18H2,1H3 |
InChI Key |
ZLCXOTJSWFHZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.